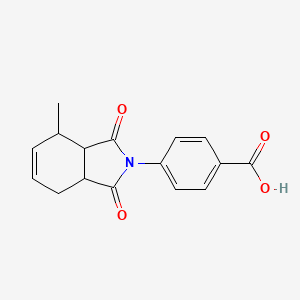![molecular formula C23H22N4O3S B5234895 5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B5234895.png)
5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide, also known as PMSF, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of serine proteases and is commonly used to inhibit protease activity in biological samples.
作用機序
5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide inhibits protease activity by irreversibly binding to the active site of serine proteases. It forms a covalent bond with the serine residue in the active site, which prevents the protease from cleaving its substrate.
Biochemical and Physiological Effects:
5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. 5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide has also been shown to inhibit the activity of other enzymes, such as lipases and esterases. In addition, 5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide has been shown to have anti-inflammatory effects, as it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
実験室実験の利点と制限
The main advantage of using 5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide as a protease inhibitor is its potency. It is a highly effective inhibitor of serine proteases and can be used at low concentrations. 5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide is also relatively stable and can be stored for long periods of time. However, 5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide has some limitations. It is not effective against all types of proteases, and it can react with other nucleophiles in the sample, leading to false positives. In addition, 5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide is toxic and can be harmful if ingested or inhaled.
将来の方向性
There are several future directions for research on 5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide. One area of research could focus on developing more specific protease inhibitors that target specific types of proteases. Another area of research could focus on developing more potent and less toxic protease inhibitors. Additionally, research could be done to investigate the anti-inflammatory effects of 5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide and its potential use as a treatment for inflammatory diseases. Finally, research could be done to investigate the potential use of 5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide as a diagnostic tool for diseases that involve abnormal protease activity.
合成法
5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide can be synthesized by reacting 4-nitrophenyl chloroformate with 4-methoxyaniline to form 4-(4-methoxyphenylamino)-1-nitrobenzene. This compound is then reacted with phthalic anhydride to form 5-(4-(4-methoxyphenylamino)-1-phthalazinyl)-1-nitrobenzene. Reduction of this compound with sodium dithionite followed by sulfonation with chlorosulfonic acid yields 5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide.
科学的研究の応用
5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide is commonly used in scientific research as a protease inhibitor. It is used to inhibit protease activity in biological samples, such as cell lysates and tissue homogenates, to prevent degradation of proteins of interest. 5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide is also used to inhibit protease activity during protein purification to prevent degradation of the target protein.
特性
IUPAC Name |
5-[4-(4-methoxyanilino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-15-8-9-16(14-21(15)31(28,29)24-2)22-19-6-4-5-7-20(19)23(27-26-22)25-17-10-12-18(30-3)13-11-17/h4-14,24H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXRYRUQBHZYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

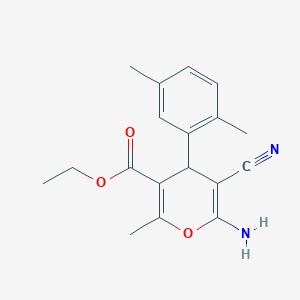
![N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5234836.png)
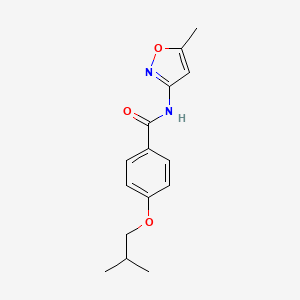
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234846.png)

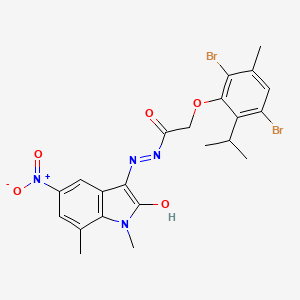
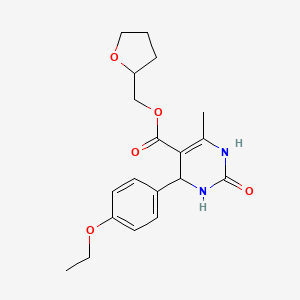
![2-[ethyl(propionyl)amino]benzoic acid](/img/structure/B5234863.png)
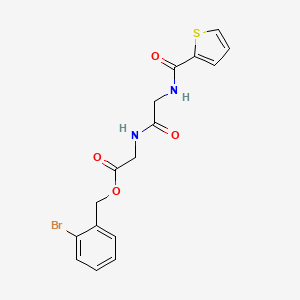
![4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B5234872.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-3-methylcyclopentanamine](/img/structure/B5234874.png)
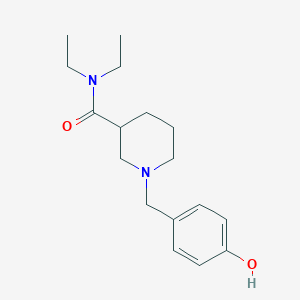
![N-{[1-(2-hydroxybenzyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B5234898.png)
